Superior Enzymatic Potency for GSK-3β Inhibition Compared to SB216763 and AR-A014418
Laduviglusib (CHIR-99021) demonstrates markedly higher potency in inhibiting GSK-3β in cell-free enzymatic assays compared to the widely used inhibitors SB216763 and AR-A014418. While Laduviglusib inhibits GSK-3β with an IC50 of 6.7 nM [1], SB216763 requires a 5-fold higher concentration (IC50 = 34.3 nM) [2], and AR-A014418 requires a 15.5-fold higher concentration (IC50 = 104 nM) [3] to achieve comparable inhibition.
| Evidence Dimension | GSK-3β enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.7 nM |
| Comparator Or Baseline | SB216763: IC50 = 34.3 nM; AR-A014418: IC50 = 104 nM |
| Quantified Difference | 5.1-fold more potent than SB216763; 15.5-fold more potent than AR-A014418 |
| Conditions | Cell-free enzymatic assay |
Why This Matters
Higher potency allows for lower working concentrations in cellular assays, reducing the risk of off-target effects and minimizing compound consumption costs.
- [1] Bennett CN, Ross SE, Longo KA, et al. Regulation of Wnt signaling during adipogenesis. J Biol Chem. 2002;277(34):30998-31004. View Source
- [2] Coghlan MP, Culbert AA, Cross DA, et al. Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription. Chem Biol. 2000;7(10):793-803. View Source
- [3] Bhat R, Xue Y, Berg S, et al. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. J Biol Chem. 2003;278(46):45937-45945. View Source
